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molecular formula C12H18O3 B8681884 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl butanoate CAS No. 69629-37-4

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl butanoate

Cat. No. B8681884
M. Wt: 210.27 g/mol
InChI Key: MHWWOHIPZOUXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440566

Procedure details

Dimedone (5,5-dimethylcyclohexane-1,3-dione, 99%, 14.2 g), pyridine (9 ml) and methylene chloride (100 ml) were mixed in a flask and butyryl chloride (11.4 g) was added dropwise. The mixture was stirred for 26 hours at room temperature and filtered. The filtrate was washed with HCl (6 N, 100 ml), water (100 ml), saturated Na2CO3 (50 ml), water (50 ml), dried (MgSO4). The solvent was removed under reduced pressure to yield 3-butyroxy-5,5-dimethylcyclohex-2-en-1-one as a yellow liquid.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[CH2:3]1.N1C=CC=CC=1.[C:17](Cl)(=[O:21])[CH2:18][CH2:19][CH3:20]>C(Cl)Cl>[C:17]([O:5][C:4]1[CH2:3][C:2]([CH3:10])([CH3:1])[CH2:9][C:7](=[O:8])[CH:6]=1)(=[O:21])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 26 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with HCl (6 N, 100 ml), water (100 ml), saturated Na2CO3 (50 ml), water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C(CCC)(=O)OC1=CC(CC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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